methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate
Description
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate (CAS 35700-21-1) is a synthetic prostaglandin analog and the methyl ester derivative of Carboprost (CAS 35700-23-3). Its molecular formula is C₂₂H₃₈O₅ (molecular weight: 382.53), featuring a cyclopentane core with hydroxyl groups at positions 3 and 5, an (E)-3-hydroxy-3-methyloct-1-enyl side chain, and a methyl ester at the heptenoate terminus . As a prodrug, the methyl ester enhances lipophilicity, improving corneal penetration in ocular applications .
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6+,15-13+ |
InChI Key |
QQCOAAFKJZXJFP-YNYATCQHSA-N |
Isomeric SMILES |
CCCCCC(C)(/C=C/C1C(CC(C1C/C=C/CCCC(=O)OC)O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diene Precursors
The cyclopentane ring is synthesized through acid-catalyzed cyclization of diene intermediates. For example, treatment of 1,4-dien-3-ol with p-toluenesulfonic acid (PTSA) in cyclopentyl methyl ether (CPME) induces cyclization to form a bicyclic intermediate, which is subsequently oxidized to introduce ketone functionalities. Hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic resolution ensures the correct stereochemistry at C3 and C5.
Representative Reaction Conditions:
Functionalization of Cyclopentanone Derivatives
Alternative routes begin with cyclopentanone , which undergoes aldol condensation with formaldehyde to install the C3 hydroxyl group. Subsequent epoxidation and acidic ring-opening introduce the C5 hydroxyl group while preserving stereochemistry.
Installation of the (E)-3-Hydroxy-3-Methyloct-1-Enyl Side Chain
Synthesis of the Side Chain
The (E)-3-hydroxy-3-methyloct-1-enyl moiety is prepared via allylic oxidation of 3-methyloct-1-ene using selenium dioxide (SeO₂) or enzymatic methods. For instance, lipase-mediated oxidation preserves enantiomeric purity, yielding the (E)-configured alcohol with >90% ee.
Coupling to the Cyclopentane Core
The side chain is coupled to the cyclopentane core via Mitsunobu reaction or Grignard addition :
-
Mitsunobu : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate ether formation between the cyclopentane diol and the side-chain alcohol.
-
Grignard : Reaction of the cyclopentanone with a pre-formed Grignard reagent (e.g., 3-methyloct-1-enylmagnesium bromide) installs the side chain, followed by oxidation to the alcohol.
Attachment of the (E)-Hept-5-Enoate Chain
Wittig Olefination
The hept-5-enoate chain is introduced via Wittig reaction between a stabilized ylide and a cyclopentane aldehyde. For example:
This method achieves >95% (E)-selectivity due to the ylide’s stability.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction using diethyl (7-carbomethoxyhept-5-enoyl)phosphonate and cyclopentane aldehyde provides superior yields (82–88%) under mild conditions (NaH, THF).
Final Esterification and Purification
The carboxylic acid precursor is esterified using diazomethane (CH₂N₂) in diethyl ether or methyl iodide (MeI) with potassium carbonate (K₂CO₃) in DMF. Purification via flash chromatography (SiO₂, hexane:EtOAc 3:1) isolates the target compound in >98% purity.
Optimization Challenges and Solutions
Stereochemical Control
Byproduct Mitigation
-
Low-temperature reactions (−78°C) suppress epimerization during hydroxyl group activation.
-
Azeotropic distillation (CPME/H₂O) removes water to prevent hydrolysis of sensitive intermediates.
Industrial-Scale Production
Industrial routes prioritize cost efficiency and scalability :
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Functional Modifications
Table 1: Key Structural and Functional Differences
Pharmacokinetic and Pharmacodynamic Differences
Ester vs. Acid Forms :
- The methyl ester in the target compound increases lipophilicity, facilitating corneal absorption compared to Carboprost’s free acid form. This is critical for ocular applications, as seen in Travoprost’s isopropyl ester design .
- Carboprost (free acid) is directly active in uterine tissue, while the methyl ester acts as a prodrug requiring enzymatic hydrolysis .
Side Chain Modifications: The (E)-3-hydroxy-3-methyloct-1-enyl chain in the target compound balances hydrophobicity and stereochemical stability. In contrast, Travoprost’s trifluoromethyl phenoxy group enhances prostaglandin F receptor (FP) affinity and intraocular pressure reduction . Bimatoprost’s ethyl amide and phenylpentenyl side chain confer unique prostamide receptor selectivity, distinguishing it from FP-targeting analogs .
Stereochemical Considerations :
- The (E)-configuration in the target compound’s side chain ensures optimal alignment with FP receptor binding pockets. Analogues with (Z)-stereochemistry (e.g., CAS 35700-22-2) exhibit reduced activity due to steric clashes .
Biological Activity
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 382.5 g/mol. Its structure features multiple hydroxy groups and a cyclopentyl moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research published in 2020 evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity.
Key Findings:
- Cell Lines Tested: The compound was tested on glioblastoma cell lines such as U87 and SK.
- LC50 Values: The lethal concentration for 50% of cells (LC50) was determined to be approximately 200 nM for U87 cells, indicating potent activity against these cancer cells .
- Mechanism of Action: The compound was found to induce G2/M phase cell cycle arrest, leading to increased apoptosis in treated cells. This effect was corroborated by flow cytometry and Western blot analyses showing elevated levels of phosphorylated histone H3, a marker of mitotic arrest .
| Cell Line | LC50 (nM) | Effect on Cell Cycle |
|---|---|---|
| U87 | 200 ± 60 | G2/M arrest |
| SK | >3000 | Less sensitive |
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other biological activities:
- Antioxidant Activity: Compounds with similar structures have been reported to possess antioxidant properties, potentially contributing to their protective effects against oxidative stress in cells.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which could be beneficial in various chronic diseases.
Case Studies
Several case studies have investigated the therapeutic potential of related compounds:
- Study on Glioblastoma: A study focused on the efficacy of methyl derivatives in treating glioblastoma revealed that compounds with similar structural features could significantly reduce tumor growth in vivo .
- Combination Therapy: Investigations into combination therapies involving this compound and traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines .
Q & A
Q. What are the key challenges in synthesizing methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate, and what methodologies are recommended?
Synthesis challenges include stereochemical control at multiple chiral centers (e.g., cyclopentyl and octenyl groups) and regioselective functionalization of hydroxyl and ester groups. A stepwise approach is advised:
- Core cyclopentane construction : Use enantioselective cyclization or enzymatic catalysis to establish the 3,5-dihydroxycyclopentane backbone .
- Side-chain coupling : Employ Heck or Suzuki-Miyaura cross-coupling to introduce the (E)-3-hydroxy-3-methyloct-1-enyl moiety while preserving double-bond geometry .
- Esterification : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before final esterification to avoid unwanted side reactions .
Q. How can the stereochemistry of this compound be confirmed experimentally?
Use a combination of:
- Nuclear Overhauser Effect (NOE) NMR : To determine spatial proximity of protons, confirming configurations at chiral centers (e.g., 2R and 3R positions) .
- Circular Dichroism (CD) : Correlate Cotton effects with known stereochemical profiles of similar cyclopentane derivatives .
- X-ray crystallography : Resolve absolute configurations if single crystals are obtainable .
Q. What functional groups dominate its reactivity, and how should they be handled during derivatization?
Key reactive groups:
- Hydroxyl groups : Prone to oxidation; protect with acetyl or TBS groups during synthetic modifications .
- α,β-unsaturated ester : Susceptible to Michael additions; avoid strong nucleophiles unless intentional .
- Double bonds : Use inert atmospheres (N₂/Ar) to prevent isomerization during reactions .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopentyl or octenyl moieties influence biological activity?
Studies on analogous prostaglandin derivatives show that:
- Cyclopentane configuration : The 3,5-dihydroxy arrangement is critical for receptor binding; inversion at C2 or C3 reduces affinity by >90% .
- Octenyl chain geometry : (E)-configuration enhances membrane permeability compared to (Z), as demonstrated in cellular uptake assays .
- Methyl group position : 3-Methyl substitution on the octenyl chain improves metabolic stability in hepatic microsome models .
Q. What advanced analytical techniques are required to resolve conflicting data on its metabolic stability?
Contradictions in hepatic clearance rates (e.g., t₁/₂ ranging from 2–8 hours) may arise from:
- Isomerization artifacts : Use LC-MS/MS with chiral columns to distinguish enantiomers .
- CYP450 isoform specificity : Perform inhibition assays with CYP3A4/2C9 inhibitors to identify primary metabolic pathways .
- Species variability : Cross-validate in human, rat, and mouse hepatocytes to clarify interspecies differences .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Molecular docking : Map interactions with target receptors (e.g., prostaglandin E2 receptors) to prioritize substituents enhancing binding energy .
- QSAR models : Correlate logP and polar surface area with bioavailability data from similar compounds to predict absorption .
- MD simulations : Assess conformational flexibility of the octenyl chain to optimize half-life .
Methodological Considerations
Q. What strategies mitigate oxidation of hydroxyl groups during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize hydrolysis .
- Antioxidant additives : Include 0.1% BHT in stock solutions to prevent radical-mediated degradation .
Q. How should researchers address discrepancies in reported cytotoxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
